Cas no 1378793-08-8 (methyl 5-methyl-3H-imidazo4,5-bpyridine-7-carboxylate)

methyl 5-methyl-3H-imidazo4,5-bpyridine-7-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
- 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 5-methyl-, methyl ester
- methyl 5-methyl-3H-imidazo4,5-bpyridine-7-carboxylate
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- インチ: 1S/C9H9N3O2/c1-5-3-6(9(13)14-2)7-8(12-5)11-4-10-7/h3-4H,1-2H3,(H,10,11,12)
- InChIKey: NDWZUOWRQVDIBY-UHFFFAOYSA-N
- SMILES: C12NC=NC1=C(C(OC)=O)C=C(C)N=2
methyl 5-methyl-3H-imidazo4,5-bpyridine-7-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M355183-50mg |
methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate |
1378793-08-8 | 50mg |
$ 295.00 | 2022-06-03 | ||
Enamine | EN300-152757-0.05g |
methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate |
1378793-08-8 | 95% | 0.05g |
$315.0 | 2023-05-01 | |
Enamine | EN300-152757-2.5g |
methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate |
1378793-08-8 | 95% | 2.5g |
$2660.0 | 2023-05-01 | |
Enamine | EN300-152757-10000mg |
methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate |
1378793-08-8 | 95.0% | 10000mg |
$5837.0 | 2023-09-26 | |
1PlusChem | 1P01AFQK-1g |
methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate |
1378793-08-8 | 95% | 1g |
$1543.00 | 2025-03-19 | |
1PlusChem | 1P01AFQK-5g |
methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate |
1378793-08-8 | 95% | 5g |
$4926.00 | 2023-12-22 | |
Enamine | EN300-152757-500mg |
methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate |
1378793-08-8 | 95.0% | 500mg |
$1058.0 | 2023-09-26 | |
Enamine | EN300-152757-50mg |
methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate |
1378793-08-8 | 95.0% | 50mg |
$315.0 | 2023-09-26 | |
Aaron | AR01AFYW-100mg |
methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate |
1378793-08-8 | 95% | 100mg |
$672.00 | 2025-02-09 | |
1PlusChem | 1P01AFQK-250mg |
methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate |
1378793-08-8 | 95% | 250mg |
$782.00 | 2025-03-19 |
methyl 5-methyl-3H-imidazo4,5-bpyridine-7-carboxylate 関連文献
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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4. Book reviews
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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8. Back matter
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
methyl 5-methyl-3H-imidazo4,5-bpyridine-7-carboxylateに関する追加情報
Comprehensive Overview of Methyl 5-Methyl-3H-Imidazo[4,5-b]Pyridine-7-Carboxylate (CAS No. 1378793-08-8)
Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS No. 1378793-08-8) is a heterocyclic organic compound with significant potential in pharmaceutical and agrochemical research. This compound belongs to the imidazo[4,5-b]pyridine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. The presence of both methyl and carboxylate functional groups enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly interested in this compound due to its structural similarity to purine bases, which are foundational in DNA and RNA synthesis.
In recent years, the demand for imidazo[4,5-b]pyridine derivatives has surged, driven by their applications in drug discovery and material science. The methyl ester moiety in methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate offers versatility in further chemical modifications, enabling the synthesis of novel analogs. This compound is particularly relevant in the development of kinase inhibitors, a hot topic in oncology research. Kinase inhibitors are pivotal in targeted cancer therapies, and the imidazo[4,5-b]pyridine scaffold is frequently explored for its ability to modulate kinase activity.
Another area of interest is the compound's potential role in central nervous system (CNS) drug development. The imidazo[4,5-b]pyridine core is found in several CNS-active molecules, including anxiolytics and antipsychotics. With mental health awareness rising globally, the search for new therapeutic agents has intensified, and methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate is being investigated for its neuropharmacological properties. Its structural features, such as the hydrogen bond acceptor and donor sites, make it a promising candidate for interacting with neurotransmitter receptors.
From a synthetic perspective, the compound's CAS No. 1378793-08-8 is frequently searched in chemical databases by researchers aiming to optimize its synthesis. Recent advancements in green chemistry have prompted investigations into eco-friendly routes for producing such heterocycles. The use of catalytic methods and microwave-assisted synthesis has gained traction, aligning with the broader trend of sustainable chemical practices. These methods not only improve yield but also reduce waste, addressing environmental concerns in the pharmaceutical industry.
In addition to its pharmaceutical applications, methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate is explored in material science. Its conjugated system and electron-rich nature make it suitable for designing organic semiconductors and luminescent materials. With the growing interest in flexible electronics and OLED technology, this compound's derivatives could contribute to next-generation optoelectronic devices. Researchers are also examining its potential in metal-organic frameworks (MOFs), which are pivotal in gas storage and catalysis.
The compound's stability and solubility profile are critical for its practical applications. Studies have shown that the methyl ester group enhances solubility in organic solvents, facilitating its use in various reaction conditions. However, challenges remain in achieving water solubility, a key requirement for drug formulations. Recent efforts focus on derivatizing the compound to introduce polar substituents, improving its bioavailability and compatibility with biological systems.
In summary, methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS No. 1378793-08-8) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity make it a valuable building block for innovative research. As scientific inquiries into heterocyclic chemistry and drug design continue to evolve, this compound is poised to play a pivotal role in addressing contemporary challenges in health and technology.
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